3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-(2,2,2-trifluoroethylsulfanyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NS.ClH/c6-5(7,8)4-10-3-1-2-9;/h1-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSTZXXYLOSZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CSCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-06-9 | |
| Record name | 1-Propanamine, 3-[(2,2,2-trifluoroethyl)thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803585-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride is a fluorinated organosulfur amine compound featuring a trifluoroethyl sulfanyl group attached to a propan-1-amine backbone. The trifluoroethyl sulfanyl moiety imparts unique physicochemical properties, making the compound valuable for pharmaceutical and agrochemical applications. However, the synthesis involves challenges such as selective introduction of the trifluoroethylthio group and control over amine salt formation.
Preparation of the Trifluoroethylthiol Intermediate
A critical step in the synthesis is the preparation of the trifluoroethylthiol or its equivalent, which serves as the sulfanyl source.
- Synthesis of 2,2,2-Trifluoroethyl thioacetate (Intermediate):
The trifluoroethyl thiol is often generated in situ from 2,2,2-trifluoroethyl thioacetate. This intermediate is prepared by reacting trifluoroethyl benzenesulfonate with thiolacetic acid in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) at 45 °C for 24 hours. The product is isolated by vacuum distillation and phase separation, yielding about 68% of purified thioacetate. This method provides an efficient and scalable route to the thiol precursor with good purity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Trifluoroethyl benzenesulfonate + thiolacetic acid + K2CO3 in DMSO | 45 °C, 24 h, vacuum distillation | 68 | Phase separation improves purity |
Copper-Catalyzed Thiolation of Alkyl Halides or Aryl Halides
The trifluoroethylthio group is introduced onto the propan-1-amine backbone via copper-catalyzed nucleophilic substitution reactions:
- Copper-Catalyzed Reaction:
Aryl or alkyl halides are reacted with 2,2,2-trifluoroethyl thioacetate in the presence of copper(I) bromide catalyst and benzylamine as both base and solvent. The reaction is conducted under argon atmosphere at 110 °C for 6 hours. After workup involving acid and water washes, the trifluoroethyl sulfide product is purified by flash chromatography.
| Step | Reagents/Conditions | Catalyst | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Aryl iodide + trifluoroethyl thioacetate + CuBr + benzylamine | CuBr (5 mol%) | 110 °C | 6 h | Argon atmosphere, flash chromatography purification |
This method demonstrates broad functional group tolerance and substrate scope, making it suitable for preparing trifluoroethyl sulfanyl derivatives.
Alternative Routes to 2,2,2-Trifluoroethylamine
Since the amine moiety is crucial, alternative methods to prepare 2,2,2-trifluoroethylamine, a key building block, are relevant:
- Ammonolysis of Trifluoroethyl Methanesulfonate or p-Toluenesulfonate:
2,2,2-Trifluoroethyl methanesulfonate or p-toluenesulfonate is reacted with aqueous ammonia in dimethyl sulfoxide at 150 °C under pressure in an autoclave for 3-5 hours. This yields 79-85% of 2,2,2-trifluoroethylamine with minimal by-products.
| Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2,2,2-Trifluoroethyl methanesulfonate + NH3 in DMSO | 150 °C, 0.67 MPa, 5 h | 79 | Trace bis-amine by-product |
| 2,2,2-Trifluoroethyl p-toluenesulfonate + NH3 in DMSO | 150 °C, 3-5 h | 85 | Two-step heating process |
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Catalyst/Agent | Yield (%) | Notes |
|---|---|---|---|---|
| Synthesis of trifluoroethyl thioacetate | Trifluoroethyl benzenesulfonate + thiolacetic acid + K2CO3 in DMSO, 45 °C, 24 h | - | 68 | Vacuum distillation, phase separation |
| Copper-catalyzed thiolation | Aryl iodide + trifluoroethyl thioacetate + CuBr + benzylamine, 110 °C, 6 h | CuBr (5 mol%) | Variable | Argon atmosphere, chromatography purification |
| Reductive amination and salt formation | Coupling reagent + hydrogenolysis catalyst + HCl or acid HX | Hydrogenolysis catalyst, HCl | - | Hydrogenation and acid salt formation |
| Ammonolysis for trifluoroethylamine | Trifluoroethyl methanesulfonate or p-toluenesulfonate + NH3 in DMSO, 150 °C, 3-5 h | - | 79-85 | Autoclave, minimal by-products |
Research Findings and Optimization Notes
- The copper-catalyzed thiolation method using trifluoroethyl thioacetate is noted for its mild conditions and functional group tolerance, making it a preferred route for introducing the trifluoroethylsulfanyl group.
- The ammonolysis method for preparing 2,2,2-trifluoroethylamine is efficient and scalable, with high yields and low side-product formation, which is critical for subsequent amine coupling steps.
- Hydrogenolysis catalysts and coupling reagents must be carefully selected to avoid over-reduction or side reactions during amine formation and salt conversion.
- Purification techniques such as vacuum distillation and flash chromatography are essential to obtain high-purity intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties:
- Antimicrobial Activity : Compounds containing sulfanyl groups often exhibit antimicrobial properties. The trifluoroethyl moiety may enhance membrane penetration, increasing efficacy against pathogens.
- Cytotoxicity : In vitro studies indicate that derivatives of propan-1-amines can induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
- Neurotransmitter Modulation : The amine functionality may allow interaction with neurotransmitter systems, influencing mood regulation and cognitive functions.
Chemical Probes
Due to its unique structure, this compound serves as a biochemical probe to study enzyme activities and receptor interactions. Its ability to modulate enzyme activity can provide insights into various metabolic pathways.
Industrial Applications
The compound is utilized in the production of specialty chemicals and materials due to its enhanced physicochemical properties. Its unique reactivity makes it valuable in the synthesis of fluorinated compounds and other derivatives.
Comparative Studies
Comparative analysis with similar compounds reveals distinct differences in biological activity and physicochemical properties:
| Compound Name | Lipophilicity | Metabolic Stability | Biological Activity |
|---|---|---|---|
| 3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride | High | High | Modulates pathways |
| 3-[Methyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride | Moderate | Moderate | Weaker activity |
| 3-[Ethyl(2,2,2-difluoroethyl)amino]propan-1-ol hydrochloride | Moderate | Low | Limited effects |
Case Study 1: Vascular Relaxation
A study investigated the effects of N-trifluoroethyldopamine analogs on isolated rabbit renal arteries. The findings indicated that both N-ethyl and N-trifluoroethyldopamine produced a relaxant effect without selectivity for dopamine receptors. This highlights the potential utility of trifluoroethyl-containing compounds in vascular medicine.
Case Study 2: Enzyme Interaction
Research focused on the interaction of trifluoroethyl-containing compounds with adenylyl cyclase demonstrated that these compounds could stimulate enzyme activity in a dose-dependent manner. This suggests that this compound may influence signaling pathways critical for cellular responses.
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with 3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride, including halogenated aryl/alkyl groups, sulfanyl linkages, or amine hydrochlorides:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number | Source ID |
|---|---|---|---|---|---|
| 3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride | C5H11ClF3NS | 217.66 (calc.) | -S-CH2CF3, -NH2·HCl | Not explicitly listed | [1] |
| 1-[3-(2,2,2-Trifluoroethyl)-1,2-oxazol-5-yl]methanamine hydrochloride | C6H8ClF3N2O | 228.59 | Oxazole ring, -CF3, -NH2·HCl | EN300-51836043 | [1] |
| 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride | C9H10Cl2F3N | 266.09 | Aromatic Cl, -CF3, -NH2·HCl | 1803586-04-0 | [4] |
| 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride | C10H14Cl2FN | 250.13 | Aromatic Cl/F, -CH(CH3)-, -NH2·HCl | 1797306-72-9 | [6] |
Functional and Pharmacological Insights
- Trifluoroethylsulfanyl Group: The -S-CH2CF3 group in the target compound enhances lipophilicity and electron-withdrawing effects compared to non-fluorinated analogues.
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., 2-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride) exhibit distinct binding profiles due to π-π interactions, whereas the target compound’s aliphatic chain may favor flexibility in receptor engagement .
- Hydrochloride Salts : Amine hydrochlorides generally improve solubility and crystallinity, critical for formulation. However, the position of substituents (e.g., methyl group in C10H14Cl2FN) can alter pharmacokinetics .
Biological Activity
3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride, a compound with the molecular formula CHClFNS, has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Structure : The compound features a trifluoroethyl group and a sulfanyl linkage, which may influence its pharmacokinetic properties and interactions with biological targets.
- Molecular Weight : 209.66 g/mol.
- CAS Number : 1803585-06-9.
The biological activity of 3-[(2,2,2-trifluoroethyl)sulfanyl]propan-1-amine hydrochloride can be attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Properties : Research indicates that compounds containing sulfanyl groups often display antimicrobial activities. The trifluoroethyl moiety may enhance lipophilicity, facilitating membrane penetration and increasing efficacy against microbial pathogens.
- Cytotoxicity : In vitro studies have shown that certain derivatives of propan-1-amines can induce apoptosis in cancer cell lines. The specific role of the trifluoroethyl group in enhancing cytotoxicity remains an area for further exploration.
- Neurotransmitter Modulation : Compounds with amine functionalities are often investigated for their potential to modulate neurotransmitter systems. The structural characteristics of this compound may allow it to interact with receptors involved in mood regulation and cognitive function.
Case Studies
Several studies have reported on the biological activities associated with similar compounds:
- Antimicrobial Efficacy : A study demonstrated that sulfanyl compounds showed significant inhibitory effects against various bacterial strains, suggesting that 3-[(2,2,2-trifluoroethyl)sulfanyl]propan-1-amine hydrochloride could be effective in treating infections caused by resistant bacteria .
- Cytotoxic Effects on Cancer Cells : A recent investigation into related propanamine derivatives revealed cytotoxic effects on human cancer cell lines, indicating potential applications in oncology . The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.
- Neuropharmacological Studies : Research into similar amine compounds has indicated potential for use in treating neurodegenerative diseases by modulating neurotransmitter levels and promoting neuroprotection .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHClFNS |
| Molecular Weight | 209.66 g/mol |
| CAS Number | 1803585-06-9 |
| Potential Biological Activities | Antimicrobial, Cytotoxic, Neurotransmitter Modulation |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride?
The synthesis typically involves nucleophilic substitution between 3-mercaptopropan-1-amine and 2,2,2-trifluoroethyl halides under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during the thioether formation to minimize side reactions .
- pH : Use a mildly alkaline medium (pH 8–9) to deprotonate the thiol group and enhance reactivity .
- Purification : Crystallization from ethanol/water mixtures improves purity (>98%), monitored via HPLC .
- Analytical validation : Confirm structure and purity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the physicochemical properties of this compound?
- Solubility : Assess in polar (water, DMSO) and non-polar solvents (dichloromethane) to determine formulation suitability. The trifluoroethyl group may reduce aqueous solubility .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., oxidation of the sulfanyl group) .
- Thermal analysis : Differential scanning calorimetry (DSC) reveals melting points and polymorphic transitions critical for crystallization .
Advanced Research Questions
Q. How does the trifluoroethyl sulfanyl moiety influence biological activity and pharmacokinetics?
- Electron-withdrawing effects : The -CF group increases electrophilicity, potentially enhancing binding to cysteine-rich enzyme active sites. Compare activity with non-fluorinated analogs .
- Metabolic stability : Fluorine’s resistance to oxidation may prolong half-life. Test in hepatic microsomal assays (human/rodent) to quantify metabolic clearance .
- Computational modeling : Perform molecular dynamics simulations to study how the sulfanyl group stabilizes protein-ligand interactions via hydrophobic and van der Waals forces .
Q. What strategies resolve contradictions in reported biological activity data?
- Purity verification : Reanalyze disputed batches via LC-MS to rule out impurities (e.g., unreacted thiols or trifluoroethyl halides) .
- Assay conditions : Variability in buffer pH or reducing agents (e.g., DTT) may alter sulfanyl group reactivity. Standardize protocols across labs .
- Target selectivity : Use CRISPR-engineered cell lines to confirm target-specific effects versus off-target interactions (e.g., GPCR screening panels) .
Q. How can researchers design experiments to study the compound’s interaction with membrane transporters?
- In vitro models : Use Caco-2 monolayers to assess permeability and efflux ratios (P-gp/BCRP involvement) .
- Radiolabeling : Synthesize F or H analogs for quantitative uptake studies in BBB models .
- Competitive inhibition : Co-administer with known transporter substrates (e.g., loperamide for P-gp) to identify competitive vs. allosteric effects .
Q. What methodologies enable the study of stereoelectronic effects of the sulfanyl-trifluoroethyl motif?
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to visualize sulfur-fluorine interactions in binding pockets .
- Spectroscopic analysis : Use F NMR to probe electronic environments and conformational flexibility in solution .
- Kinetic isotope effects : Compare for deuterated vs. non-deuterated analogs to identify rate-limiting steps in enzyme inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
